molecular formula C30H36N2O5 B3950302 N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950302
M. Wt: 504.6 g/mol
InChI Key: YHWQWHHSFQTCAB-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O.C2H2O4/c1-2-3-18-30(21-23-10-5-4-6-11-23)28(31)25-16-19-29(20-17-25)22-26-14-9-13-24-12-7-8-15-27(24)26;3-1(4)2(5)6/h4-15,25H,2-3,16-22H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWQWHHSFQTCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide typically involves the amidation of carboxylic acid substrates. One common method includes the use of n-butyl stannoic acid as a catalyst for the direct amidation of amines with carboxylic acids . The reaction conditions often require mild temperatures and the presence of coupling reagents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or butyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structural complexity makes it a versatile compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-butyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide;oxalic acid

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